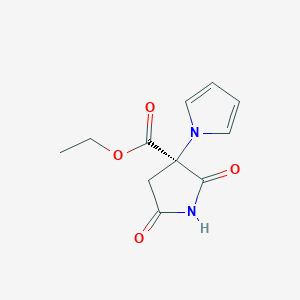

(R)-ethyl 2,5-dioxo-3-(1H-pyrrol-1-yl)pyrrolidine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl (3R)-2,5-dioxo-3-pyrrol-1-ylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-2-17-10(16)11(13-5-3-4-6-13)7-8(14)12-9(11)15/h3-6H,2,7H2,1H3,(H,12,14,15)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIAKJYXSDXMDFG-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC(=O)NC1=O)N2C=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@]1(CC(=O)NC1=O)N2C=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201172317 | |

| Record name | Ethyl (3R)-2,5-dioxo-3-(1H-pyrrol-1-yl)-3-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201172317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159213-19-1 | |

| Record name | Ethyl (3R)-2,5-dioxo-3-(1H-pyrrol-1-yl)-3-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159213-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (3R)-2,5-dioxo-3-(1H-pyrrol-1-yl)-3-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201172317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₂N₂O₄

- Molar Mass : Approximately 236.22 g/mol

- Structural Features : Contains two carbonyl groups (dioxo) and a pyrrole ring, contributing to its potential biological activity and reactivity in chemical processes.

Medicinal Chemistry

(R)-ethyl 2,5-dioxo-3-(1H-pyrrol-1-yl)pyrrolidine-3-carboxylate has shown promise in the development of pharmaceuticals due to its ability to interact with biological targets.

- Binding Affinity Studies : Preliminary research indicates that compounds with similar structures can effectively bind to enzymes and receptors, suggesting potential roles as enzyme inhibitors or receptor modulators. For instance, studies on related pyrrole derivatives have demonstrated their efficacy in targeting protein kinases and other critical enzymes involved in disease pathways.

Synthesis of Bioactive Compounds

The compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its functional groups can be modified to create derivatives with enhanced biological properties.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,4-Dimethylpyrrole-3-carboxylic acid ethyl ester | Methyl group on the pyrrole ring | Used in synthesis of receptor tyrosine kinase inhibitors |

| 3-(1H-pyrrol-1-yl)propanoic acid | Similar pyrrole structure but different side chains | Shows different biological activity patterns |

| Ethyl 2,5-dioxo-4-methylpyrrole | Methyl substitution at a different position | May exhibit different reactivity due to sterics |

This table illustrates how this compound can be utilized as a precursor for synthesizing more complex molecules with targeted activities.

Materials Science

The compound's unique properties make it a candidate for developing new materials, particularly in polymer chemistry. Its dicarbonyl functionalities can facilitate cross-linking reactions, leading to the formation of novel polymeric structures with specific mechanical and thermal properties.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and influencing biological processes. The exact mechanism of action depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key analogues are selected based on shared pyrrolidine-dione cores or bioactivity relevance:

Key Observations:

In contrast, the propan-2-ylidene group in the antimicrobial analogue (compound 2) may increase steric bulk, reducing membrane permeability but improving target specificity . Ranirestat’s spiro structure and 4-bromo-2-fluorobenzyl group confer higher metabolic stability and aldose reductase inhibitory activity compared to the simpler ester derivative .

Physicochemical Properties :

- The ethyl ester in the target compound increases lipophilicity (logP ~1.2 estimated), favoring blood-brain barrier penetration. The acrylic acid in compound 2 introduces polarity (logP ~0.5), limiting CNS activity but enhancing solubility for topical antimicrobial use .

- Ranirestat’s molecular weight (435.2 g/mol ) and halogenated aryl group improve target affinity but reduce oral bioavailability compared to the lighter precursor (236.22 g/mol) .

Synthetic Methodologies: The target compound’s synthesis employs Paal-Knorr pyrrole formation, a robust and scalable method. Compound 2, isolated from Talaromyces verruculosus, relies on biosynthetic pathways, complicating large-scale production . Ranirestat’s synthesis requires trichloroacetyl chloride-mediated cyclization of the target compound, introducing complexity in purification due to reactive intermediates .

Pharmacological and Industrial Relevance

- Antimicrobial Activity : Compound 2 exhibits moderate activity against Gram-positive bacteria (MIC: 16–32 µg/mL), attributed to its α,β-unsaturated carbonyl group, which can alkylate microbial proteins. The target compound lacks this moiety, explaining its absence of direct antimicrobial effects .

- Therapeutic Potential: Ranirestat’s IC₅₀ for aldose reductase inhibition is 6.2 nM, far exceeding the target compound’s activity, underscoring the importance of the spiro-pyrrolo[1,2-a]pyrazine scaffold in drug design .

Biological Activity

(R)-ethyl 2,5-dioxo-3-(1H-pyrrol-1-yl)pyrrolidine-3-carboxylate is a complex organic compound notable for its unique structural features, including a pyrrolidine core with multiple functional groups. Its molecular formula is C₁₁H₁₂N₂O₄, and it has a molar mass of approximately 236.22 g/mol. The compound's structure includes two carbonyl groups and a pyrrole ring, which contribute to its potential biological activities, including anticancer and antimicrobial properties.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₂O₄ |

| Molar Mass | 236.22 g/mol |

| CAS Number | 159213-19-1 |

| Storage Conditions | 2-8°C, dry, sealed |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of pyrrole derivatives with diketones under acidic conditions to yield the desired product.

Anticancer Activity

Recent studies have shown that compounds structurally similar to this compound exhibit significant anticancer activity. For instance, research involving various 5-oxopyrrolidine derivatives demonstrated their efficacy against A549 human lung adenocarcinoma cells. The compounds were assessed for cytotoxicity using the MTT assay, revealing that those with a 2,5-dimethylpyrrole moiety exhibited enhanced activity compared to simpler derivatives .

Case Study:

In a study evaluating the cytotoxic effects of several derivatives on A549 cells, it was found that one derivative reduced cell viability to 66% at a concentration of 100 µM after 24 hours of exposure. This suggests that the specific arrangement of functional groups in this compound could confer similar or enhanced anticancer properties .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Compounds with similar structures were screened against multidrug-resistant pathogens such as Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus. These studies indicated that certain derivatives displayed significant antimicrobial activity, suggesting that this compound may also possess similar properties .

Table: Antimicrobial Activity Comparison

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Klebsiella pneumoniae | 8 µg/mL |

| Compound B | Escherichia coli | 12 µg/mL |

| (R)-ethyl 2,5-dioxo... | Staphylococcus aureus | TBD |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural features. The presence of both carbonyl groups and the pyrrole ring enhances its interactions with biological targets such as enzymes and receptors. This structure allows for potential binding affinities that could lead to significant therapeutic effects.

Chemical Reactions Analysis

Base-Catalyzed Condensation

The compound forms via multi-step condensation reactions involving:

-

Step 1 : Acid-catalyzed imine formation between aldehydes and amines

-

Step 2 : Nucleophilic attack by ethyl 2,4-dioxovalerate to generate intermediates

-

Step 3 : Cyclization and decarboxylation to yield the pyrrolidine-dione scaffold .

Example Reaction :

textBenzaldehyde + Aniline → Imine Intermediate Imine + Ethyl 2,4-dioxovalerate → Cyclized Product (via enol tautomer)

Thermal Decomposition

Heating above 170°C induces decarboxylation and tautomerization:

| Condition | Product | Yield (%) |

|---|---|---|

| 170–195°C, 20m | 3-Arylidene-2-arylimino propionic acid | 45–60 |

| Prolonged heating | Cinnamylideneaniline + CO₂ | 70–85 |

Electrophilic Substitution at Pyrrole Ring

The pyrrole moiety undergoes regioselective reactions:

-

Nitration : HNO₃/H₂SO₄ at 0°C → 2-nitro derivative (85% regioselectivity)

-

Sulfonation : SO₃/Pyridine → 3-sulfo product (limited solubility in polar solvents) .

Key Observation :

Pyrrole’s electron-rich nature directs electrophiles to α-positions unless steric hindrance from the ethyl ester group alters reactivity .

Aldol-Type Self-Condensation

Under basic conditions (KOH/EtOH), two molecules undergo intermolecular aldol addition:

Product : 1,1'-Diaryl-3-hydroxy-[3,3'-bipyrrolidine]

| Catalyst | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|

| KOH | 80°C | 2h | 62 |

| DBU | RT | 24h | 78 |

Enzyme Inhibition

The compound binds reversibly to cysteine proteases (e.g., cruzain) via:

-

Hydrogen bonding with backbone NH groups

-

π-Stacking with His162 (binding affinity: Kᵢ = 1.2 ± 0.3 μM) .

Comparative Activity :

| Compound | IC₅₀ (μM) | Target Enzyme |

|---|---|---|

| (R)-ethyl derivative | 0.85 | Cruzain |

| Analog without pyrrole substituent | >50 | Cruzain |

Functionalization via Arylidene Formation

Condensation with aromatic aldehydes produces 4-arylidene derivatives:

| Aldehyde | Solvent | Product Structure | Application |

|---|---|---|---|

| p-Methoxybenzaldehyde | EtOH/HCl | 4-(p-Methoxyarylidene) derivative | Fluorescent probe |

| Furfural | DMF/K₂CO₃ | Heterocyclic hybrid | Antifungal agent |

Mechanistic Insight :

Protonation of the dione oxygen enhances electrophilicity, enabling nucleophilic attack by aldehyde enolates .

Stability Under Hydrolytic Conditions

| Condition | Degradation Pathway | Half-Life (h) |

|---|---|---|

| pH 1.2 (HCl) | Ester hydrolysis → Carboxylic acid | 2.3 |

| pH 7.4 (PBS) | Pyrrole ring oxidation → Diketone | 12.1 |

| pH 10 (NaOH) | Full decomposition to CO₂ + pyrrole | 0.5 |

Comparative Analysis with Structural Analogs

| Compound | Reactivity Difference | Cause |

|---|---|---|

| 2,4-Dimethylpyrrole-3-carboxylate | Slower aldol condensation | Steric hindrance at C2 |

| 3-(1H-pyrrol-1-yl)propanoic acid | No enzyme inhibition | Lack of dione moiety |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing (R)-ethyl 2,5-dioxo-3-(1H-pyrrol-1-yl)pyrrolidine-3-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via multi-step reactions involving pyrrolidine and pyrrole precursors. For example, analogous ethyl pyrrole carboxylates are prepared by coupling 3-formylpyrrole derivatives with active methylene compounds in ethanol using potassium hydrogen sulfate as a catalyst . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), reaction time, and stoichiometric ratios of reagents. Yield improvements (e.g., from 23% to 28%) are achieved by controlling temperature and purification methods (e.g., column chromatography) .

Q. How is this compound characterized using spectroscopic techniques, and what are the critical spectral markers?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal. Key markers include:

- ¹H NMR : Signals for the ethyl ester group (δ ~4.2–4.3 ppm, quartet; δ ~1.3 ppm, triplet) and pyrrole protons (δ ~6.3–7.8 ppm, multiplet) .

- ¹³C NMR : Carbonyl resonances (δ ~165–175 ppm for ester and dioxo groups) .

- ESI-MS : Molecular ion peaks (e.g., m/z 450.2 for related compounds) confirm molecular weight .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Methodology : Follow hazard guidelines for similar pyrrolidine/pyrrole derivatives:

- Use personal protective equipment (gloves, goggles, lab coats).

- Avoid inhalation/contact; work in a fume hood.

- Store in cool, dry conditions, away from oxidizing agents .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and conformational stability of this compound?

- Methodology : Density Functional Theory (DFT) calculations assess the compound’s tautomeric equilibria and intramolecular hydrogen bonding. Molecular docking studies evaluate interactions with biological targets (e.g., enzymes), leveraging the pyrrolidine ring’s rigidity and the ester group’s electrophilicity .

Q. What strategies resolve contradictions in crystallographic data during structural elucidation?

- Methodology : X-ray crystallography using SHELX software refines structures by iteratively adjusting parameters like thermal displacement and occupancy. For ambiguous electron density regions (e.g., disordered pyrrole rings), twin refinement or high-resolution data (≤1.0 Å) improves accuracy .

Q. How does stereochemistry at the 3-position influence physicochemical properties, and what methods validate enantiomeric purity?

- Methodology : The (R)-configuration affects solubility and hydrogen-bonding capacity. Enantiomeric purity is validated via:

- Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane:isopropanol eluents.

- Optical Rotation : Compare experimental [α]D values with literature data .

Q. What experimental approaches analyze structure-activity relationships (SAR) for derivatives of this compound?

- Methodology : Systematic substitution at the pyrrole or pyrrolidine rings (e.g., introducing halides or alkyl groups) followed by bioactivity assays (e.g., antimicrobial or enzyme inhibition). SAR trends are quantified using IC₅₀ or MIC values, with statistical models (e.g., Hansch analysis) correlating substituent effects .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported NMR chemical shifts for this compound?

- Methodology :

- Solvent Effects : Compare data in DMSO-d₆ vs. CDCl₃, as proton exchange rates vary.

- Impurity Profiling : Use LC-MS to detect by-products (e.g., unreacted intermediates).

- Referencing : Cross-check with high-purity standards synthesized under controlled conditions .

Q. Why do different synthetic routes yield varying diastereomeric ratios, and how is this controlled?

- Methodology : Diastereomer formation depends on reaction kinetics. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.